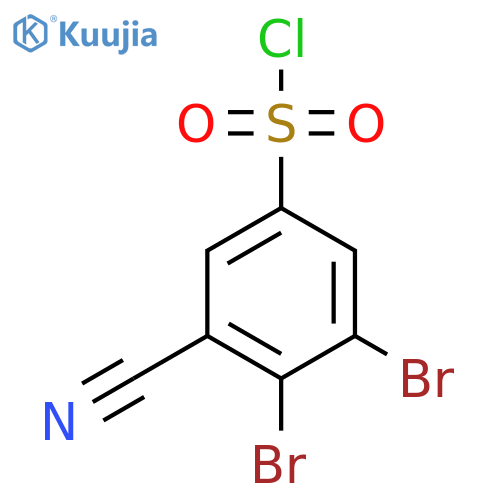Cas no 1805656-81-8 (3-Cyano-4,5-dibromobenzenesulfonyl chloride)

1805656-81-8 structure
商品名:3-Cyano-4,5-dibromobenzenesulfonyl chloride
CAS番号:1805656-81-8
MF:C7H2Br2ClNO2S
メガワット:359.422277927399
CID:4974222
3-Cyano-4,5-dibromobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-4,5-dibromobenzenesulfonyl chloride
-
- インチ: 1S/C7H2Br2ClNO2S/c8-6-2-5(14(10,12)13)1-4(3-11)7(6)9/h1-2H
- InChIKey: RVLFPDRYCRUAFO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C#N)C=C(C=1)S(=O)(=O)Cl)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 358
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 66.3
3-Cyano-4,5-dibromobenzenesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020509-1g |
3-Cyano-4,5-dibromobenzenesulfonyl chloride |
1805656-81-8 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
| Alichem | A013020509-500mg |
3-Cyano-4,5-dibromobenzenesulfonyl chloride |
1805656-81-8 | 97% | 500mg |
823.15 USD | 2021-06-24 | |
| Alichem | A013020509-250mg |
3-Cyano-4,5-dibromobenzenesulfonyl chloride |
1805656-81-8 | 97% | 250mg |
475.20 USD | 2021-06-24 |
3-Cyano-4,5-dibromobenzenesulfonyl chloride 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1805656-81-8 (3-Cyano-4,5-dibromobenzenesulfonyl chloride) 関連製品
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 307-59-5(perfluorododecane)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
